

# Pharmacokinetic & Pharmacodynamic Profile of Avutometinib

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## Compound Focus: Avutometinib

CAS No.: 946128-88-7

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The tables below summarize the core quantitative pharmacokinetic data and the observed pharmacodynamic effects of **avutometinib** from the phase 1 FRAME trial and prescribing information.

**Table 1: Key Pharmacokinetic Parameters of Avutometinib and Defactinib (at RP2D) [1]**

Parameter	Avutometinib (Geometric Mean)	Defactinib (Geometric Mean)
C <sub>max</sub>	342 ng/mL (CV 34%)	273 ng/mL (CV 80%)
AUC	11,463 h-ng/mL (CV 37%)	2,099 h-ng/mL (CV 102%)
T <sub>max</sub> (Median)	~2 hours (fasted) [2]	Information not specified in search results
Effect of High-Fat Meal	C <sub>max</sub> ↓ 29%; no significant change in AUC [2]	Information not specified in search results
Apparent Clearance (CL/F)	0.3 L/h [2]	Information not specified in search results
Volume of Distribution (V <sub>z</sub> /F)	25 L [2]	Information not specified in search results

Parameter	Avutometinib (Geometric Mean)	Defactinib (Geometric Mean)
Protein Binding	>99% <i>in vitro</i> [2]	Information not specified in search results
Half-life	~51 hours [2]	Information not specified in search results
Primary Metabolizing Enzyme	CYP3A4 [2]	Information not specified in search results

| **Excretion** | Feces: 39% (9.5% unchanged) Urine: 52% (3.2% unchanged) [2] | Information not specified in search results |

**Table 2: Key Pharmacodynamic and Clinical Findings [1]**

Aspect	Observations / Findings
Mechanism of Action	Dual RAF/MEK clamp. Inhibits MEK kinase activity and induces inactive RAF-MEK complexes, preventing MEK phosphorylation by ARAF, BRAF, and CRAF. [1] [3] [2]
Key PD Markers	Reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) in tumor biopsies post-treatment. [1]
Rationale for Combination	FAK activation is a known resistance mechanism to RAF/MEK inhibition. Defactinib (FAK inhibitor) blocks this pathway, enhancing anti-tumor response. [3] [2]
Proof of Concept (LGSOC)	Objective Response Rate (ORR): 42.3% (11/26 patients). Median Progression-Free Survival (PFS): 20.1 months. [1]

| **Recommended Phase 2 Dose (RP2D)** | **Avutometinib**: 3.2 mg orally, twice weekly (e.g., Mon/Thu). **Defactinib**: 200 mg orally, twice daily. **Schedule**: Both drugs administered 3 weeks on, 1 week off in a 28-day cycle. [1] |

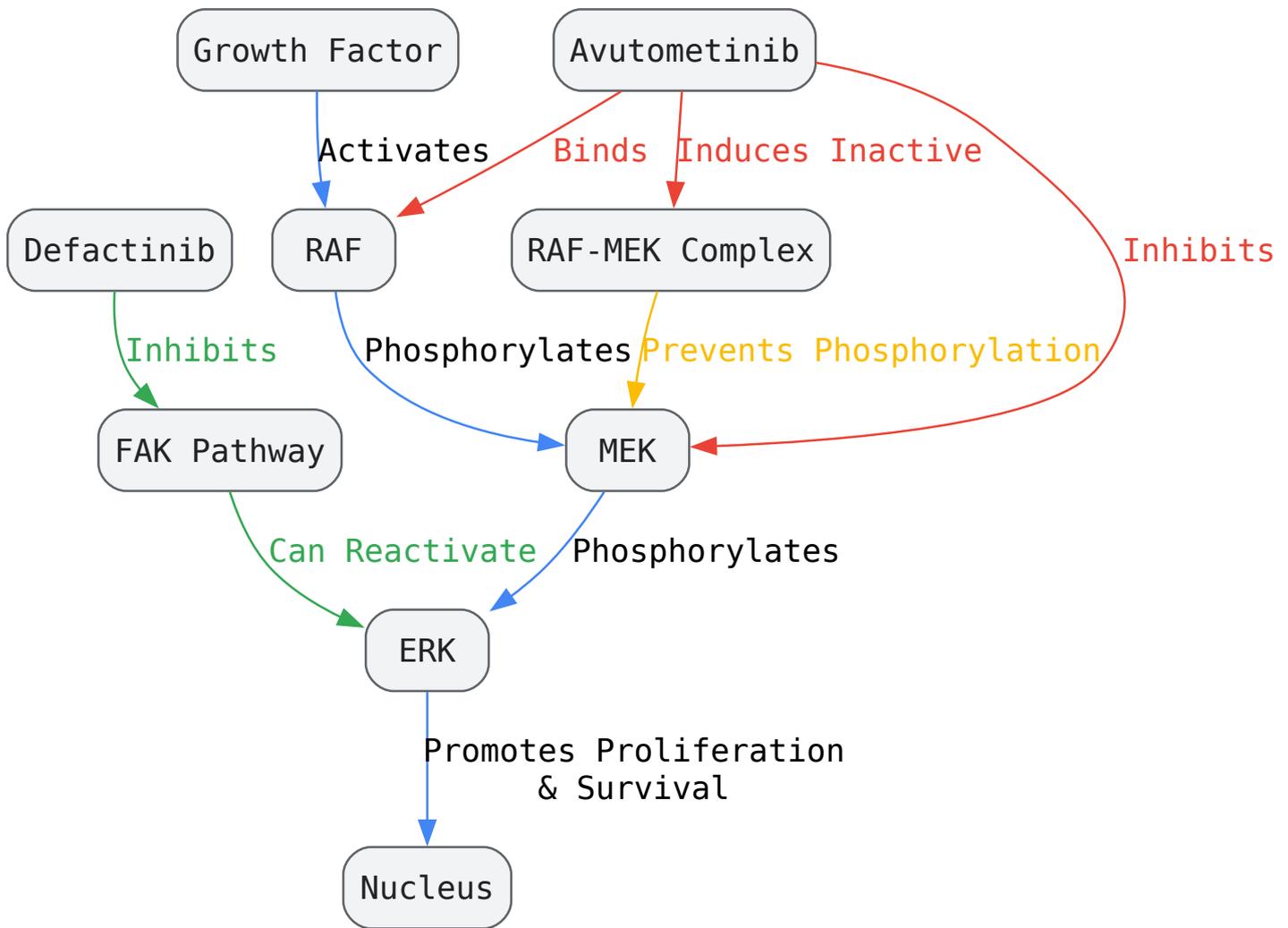
## Experimental Protocols & Methodologies

The primary source for the PK/PD data is the phase 1 FRAME trial (NCT03875820) [1] [4].

- **Trial Design:** This was a first-in-human, open-label trial featuring a modified 3 + 3 dose escalation design, followed by dose expansion cohorts in specific solid tumors, including LGSOC [1].
- **PK Sampling and Analysis:** Intensive blood sampling for pharmacokinetic analysis was performed on cycle 1, day 8 or day 15, over a 48-hour period following **avutometinib** administration. Key parameters like maximum plasma concentration (C<sub>max</sub>) and area under the plasma concentration-time curve (AUC) were calculated from this data [1].
- **PD Biomarker Assessment:** To demonstrate target engagement, paired tumor biopsies were collected from a subset of patients at three time points:
  - Pre-treatment (baseline).
  - After a single run-in dose of **avutometinib**.
  - After a subsequent dose of the **avutometinib** and defactinib combination. The biopsies were analyzed for changes in levels of key pathway proteins, including p-MEK, p-ERK, and p-FAK, using validated laboratory methods (e.g., immunohistochemistry or similar) [1].
- **Food Effect:** The effect of food on **avutometinib** absorption was assessed in a dedicated study, comparing its pharmacokinetics under fasted and high-fat meal conditions [2].

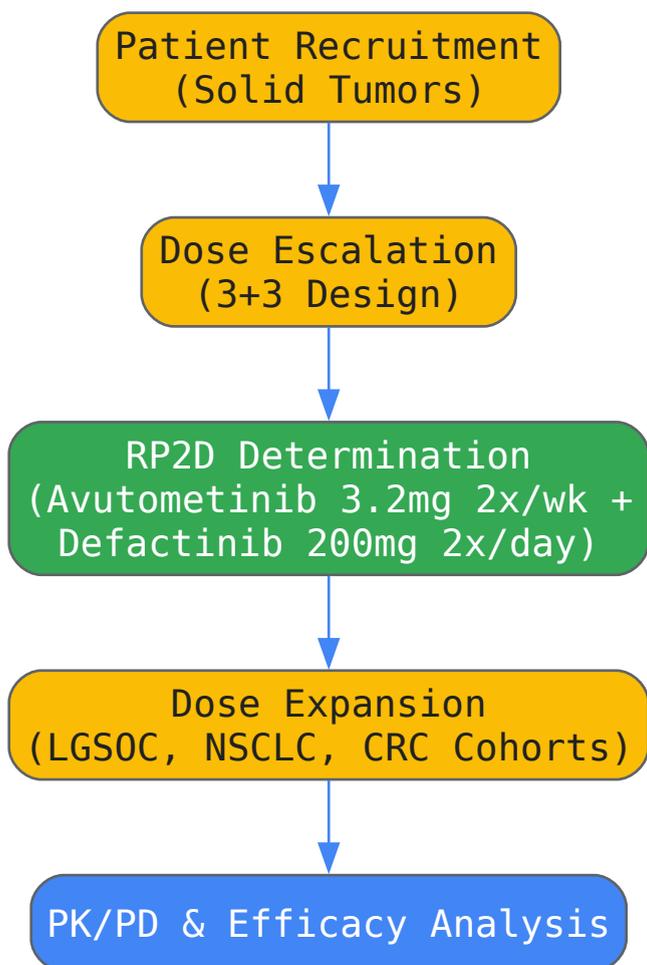
## Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental flow described in the research.



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**Avutometinib's** dual mechanism and **defactinib's** role in blocking resistance.



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*High-level workflow of the Phase 1 FRAME trial leading to PK/PD data.*

## Conclusion

The combination of **avutometinib** and defactinib represents a mechanistically rational approach to targeting the RAS/MAPK pathway. Its pharmacokinetic profile supports an intermittent dosing schedule, which was crucial for managing chronic toxicity while maintaining efficacy [1]. The compelling clinical activity observed in LGSOC, a cancer historically resistant to chemotherapy, underscores the success of this PK/PD-driven development strategy [1] [5] [3].

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## References

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